5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one
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Overview
Description
5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits and other plants. It has been the subject of numerous scientific studies due to its potential therapeutic effects.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Effects
5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one, an isoflavone isolated from Belamcanda chinensis, has been reported to possess antimicrobiotic and anti-inflammatory effects. The chromen-4-one system and the benzene ring in its structure are inclined at a specific dihedral angle, which could contribute to its bioactive properties (Liu, Ma, Gao, & Wu, 2008).
Antibacterial Activity
Synthesized derivatives of 2H-chromen-2-ones, including variants similar to the compound , have shown in vitro antibacterial activity against various bacterial strains like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae. These findings suggest a broad spectrum of antibacterial applications for such compounds (Velpula et al., 2015).
Cytotoxic Activity
Certain derivatives of chromen-4-one have demonstrated cytotoxic activity against various human cancer cell lines. For instance, some synthesized 1,2,4-triazoles linked to 7-hydroxy-4-phenylchromen-2-one have shown significant cytotoxic potential, indicating potential applications in cancer research and therapy (Liu et al., 2017).
Antioxidant Properties
Studies have explored the antioxidant properties of compounds structurally similar to 5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one. These compounds showed potential as radical scavengers, particularly against hydroperoxyl radicals, indicating their possible application as antioxidants (Marino, Russo, & Galano, 2016).
Photochemical Applications
Chromen-4-one derivatives have been studied for their phototransformation properties. The phototransformation of certain chromenones with specific substituents has been described, producing compounds with unique structural scaffolds, indicating potential applications in photochemistry (Khanna et al., 2015).
properties
CAS RN |
132923-24-1 |
---|---|
Product Name |
5-Hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one |
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-10-6-12(21)17-13(22)9-14(28-15(17)7-10)11-8-16(24-2)19(26-4)20(27-5)18(11)25-3/h6-9,21H,1-5H3 |
InChI Key |
UQKOTVMFJYMJEP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)OC)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3OC)OC)OC)OC)O |
synonyms |
2-Methoxycorymbosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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